4-Bromo-4'-methylchalcone
Overview
Description
4-Bromo-4’-methylchalcone is a chalcone derivative, characterized by the presence of a bromine atom and a methyl group on the aromatic rings. Chalcones are a class of organic compounds with the general structure of 1,3-diphenylprop-2-en-1-one. They are known for their diverse biological activities and are used as precursors in the synthesis of various pharmacologically active compounds .
Preparation Methods
The synthesis of 4-Bromo-4’-methylchalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic medium . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Bromo-4’-methylchalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or other oxidized products using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to dihydrochalcones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in 4-Bromo-4’-methylchalcone can be substituted with other nucleophiles in the presence of suitable catalysts.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The biological activity of 4-Bromo-4’-methylchalcone is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various biological targets. This system allows the compound to act as an electrophile, forming covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit the function of these proteins, leading to the observed biological effects . For example, its anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
4-Bromo-4’-methylchalcone can be compared with other chalcone derivatives such as:
4-Methoxychalcone: Known for its anti-inflammatory and antioxidant properties.
4-Bromo-4’-methoxychalcone: Exhibits similar biological activities but with different potency and selectivity.
3’-Bromo-4-methylchalcone: Another brominated chalcone with distinct structural and biological properties.
The uniqueness of 4-Bromo-4’-methylchalcone lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other chalcones .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUNHCRNYHAVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395678 | |
Record name | 3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7020-14-6 | |
Record name | 3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-4'-METHYLCHALCONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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